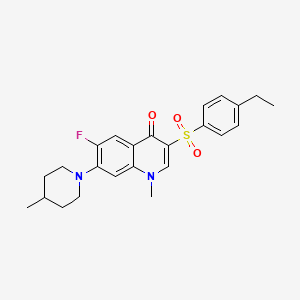![molecular formula C21H20N4OS B2405150 2-((4-Methyl-[1,2,4]triazolo[4,3-a]chinolin-1-yl)thio)-N-phenethylacetamid CAS No. 671199-40-9](/img/structure/B2405150.png)
2-((4-Methyl-[1,2,4]triazolo[4,3-a]chinolin-1-yl)thio)-N-phenethylacetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C21H20N4OS and its molecular weight is 376.48. The purity is usually 95%.
BenchChem offers high-quality 2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Verbindungen der 1,2,4-Triazolo[4,3-a]chinolin-Familie haben vielversprechende Antitumoraktivitäten gezeigt. Zum Beispiel wurden einige Derivate vom National Cancer Institute of Bethesda (NCI) auf ihre Antitumoraktivität hin untersucht . Die Ergebnisse zeigten, dass diese Verbindungen gegen verschiedene menschliche Zelllinien wirksam waren .
Antibakterielle Aktivität
Diese Verbindungen weisen auch antimikrobielle Eigenschaften auf. Sie wurden bei der Entwicklung neuer Klassen von Antibiotika zur Bekämpfung multiresistenter Krankheitserreger eingesetzt .
Analgetische und entzündungshemmende Aktivität
Die 1,2,4-Triazolo[4,3-a]chinolin-Derivate haben sich als analgetisch und entzündungshemmend erwiesen .
Antioxidative Aktivität
Diese Verbindungen haben eine antioxidative Aktivität gezeigt, die dazu beitragen kann, Zellen vor Schäden durch schädliche freie Radikale zu schützen .
Antivirale Aktivität
Die 1,2,4-Triazolo[4,3-a]chinolin-Familie hat antivirale Eigenschaften gezeigt, was sie zu potenziellen Kandidaten für die Entwicklung neuer antiviraler Medikamente macht .
Hemmung von Enzymen
Es wurde festgestellt, dass diese Verbindungen verschiedene Enzyme hemmen, darunter Carboanhydrase, Cholinesterase, alkalische Phosphatase, Anti-Lipase und Aromatase . Dies macht sie zu potenziellen Kandidaten für die Behandlung von Krankheiten, die mit diesen Enzymen zusammenhängen.
Antituberkulosemittel
Die 1,2,4-Triazolo[4,3-a]chinolin-Derivate haben sich als potenzielle Antituberkulosemittel erwiesen .
Pro-apoptotische Aktivität
Einige Derivate haben sich als in der Lage erwiesen, das pro-apoptotische Bcl-2-assoziierte X-Protein (BAX) sowie Caspase-3 und -9 zu hochregulieren und das pro-oncogene Zellüberlebensprotein Bcl-2 zu herunterregulieren . Dies zeigt ihr Potenzial zur Induktion von Apoptose, einem Prozess, der Krebszellen abtöten kann.
Wirkmechanismus
Target of Action
The compound “2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It has been found to have potential activity against the A2B receptor , which is known to be involved in various pathological conditions, including tumors and ischemia .
Mode of Action
The compound interacts with its target, the A2B receptor, through a process of antagonism . This means it binds to the receptor and inhibits its activation, thereby preventing the receptor’s normal function. The A2B receptor requires a high level of adenosine for activation, so by inhibiting this process, the compound can mediate conditions associated with high levels of adenosine .
Biochemical Pathways
The A2B receptors are expressed in human microvascular endothelial cells, where they regulate angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor . By antagonizing the A2B receptor, the compound can potentially affect these pathways and their downstream effects, including angiogenesis, a major mechanism for tumor growth regulation .
Result of Action
The compound’s action results in the upregulation of the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulation of the pro-oncogenic cell survival Bcl-2 protein . This suggests that the compound may induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Analyse
Biochemical Properties
The compound 2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide interacts with various biomolecules. It has been found to exhibit cytotoxicity at certain concentrations
Cellular Effects
In cellular processes, 2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide has shown promising antiviral activity . It influences cell function by exhibiting cytotoxicity, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-15-13-17-9-5-6-10-18(17)25-20(15)23-24-21(25)27-14-19(26)22-12-11-16-7-3-2-4-8-16/h2-10,13H,11-12,14H2,1H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXTXBCOVQMKMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N3C1=NN=C3SCC(=O)NCCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3,4-difluorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2405067.png)
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2405070.png)

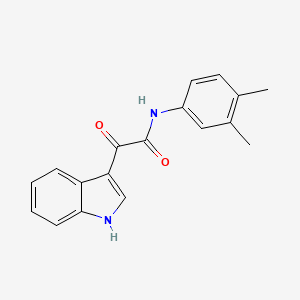
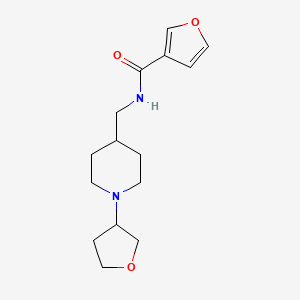
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2405077.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2405078.png)

![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2405080.png)
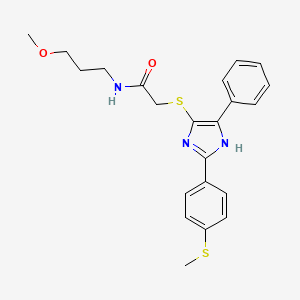
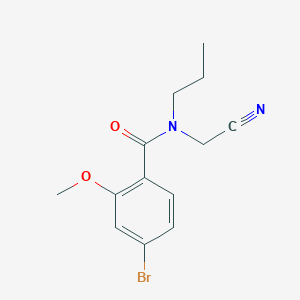
![1-ethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2405086.png)
![5-Chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2405089.png)
